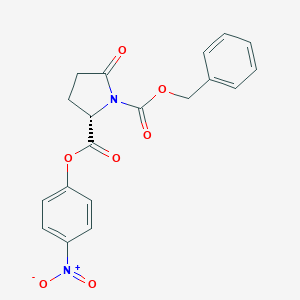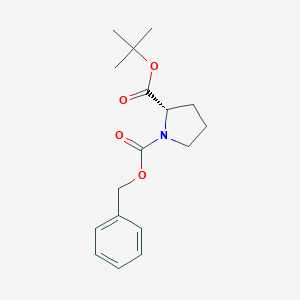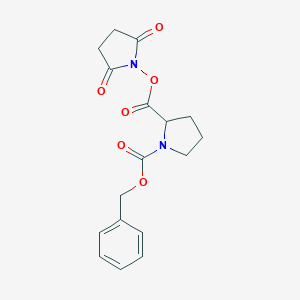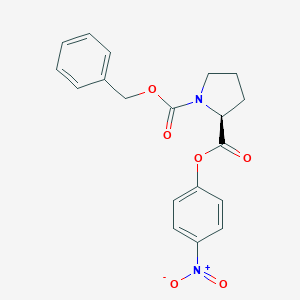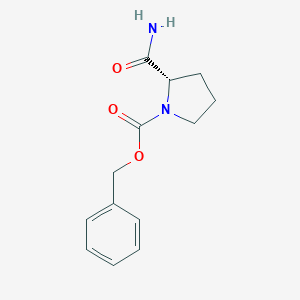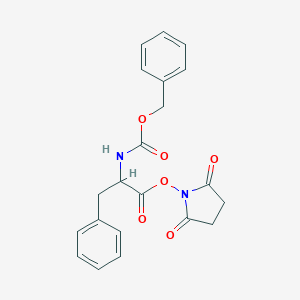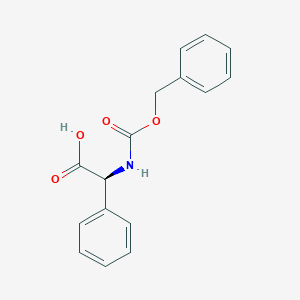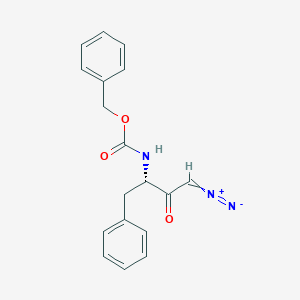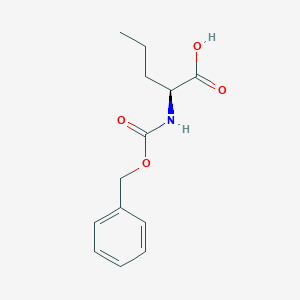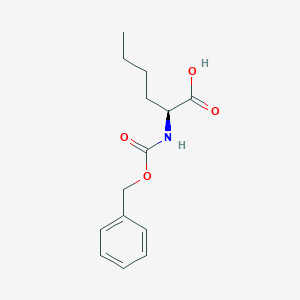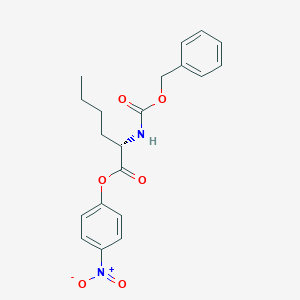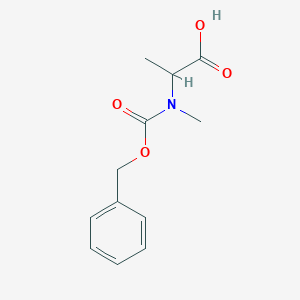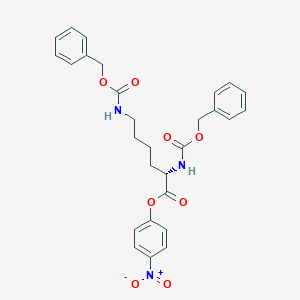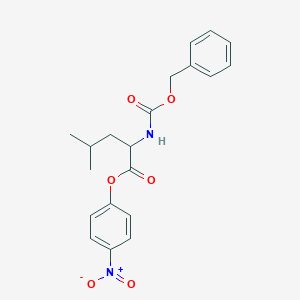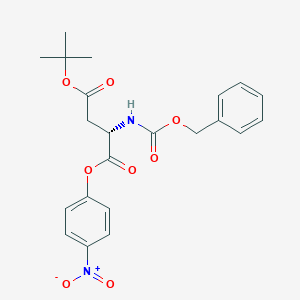
(S)-4-tert-Butyl 1-(4-nitrophenyl) 2-(((benzyloxy)carbonyl)amino)succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-tert-Butyl 1-(4-nitrophenyl) 2-(((benzyloxy)carbonyl)amino)succinate is an organic compound commonly used in laboratory experiments. It is a derivative of succinic acid and is known for its versatility in a variety of scientific applications. The compound is synthesized by a two-step process that involves the reaction of a succinate ester with an aryl nitro compound in the presence of a base. This compound is used in many scientific fields such as biochemistry, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthetic Phenolic Antioxidants: Environmental and Toxicological Aspects
Synthetic phenolic antioxidants (SPAs), which include compounds structurally related to "(S)-4-tert-Butyl 1-(4-nitrophenyl) 2-(((benzyloxy)carbonyl)amino)succinate", have been widely used to prevent oxidative degradation in various products, enhancing their shelf life. The environmental occurrence of SPAs has been documented in indoor dust, air particulates, and water bodies. Human exposure to these compounds can occur through ingestion, dust inhalation, and the use of personal care products. Research indicates that some SPAs may exhibit toxic effects, including hepatic toxicity and endocrine disruption. Future studies should focus on identifying novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Nitisinone and its Degradation Products
Nitisinone, a compound related in usage to synthetic antioxidants and protective agents, has been studied for its stability and degradation pathways. While primarily used for treating hepatorenal tyrosinemia, its degradation products have been shown to possess significant stability, shedding light on the compound's properties and potential risks and benefits associated with its medical application (Barchańska et al., 2019).
Advanced Oxidation Processes for Acetaminophen Degradation
The degradation of acetaminophen, a commonly used pharmaceutical, through advanced oxidation processes (AOPs) has been extensively studied. This research is relevant to the broader context of chemical degradation and environmental remediation. The study outlines the by-products of acetaminophen degradation and their biotoxicity, contributing to our understanding of environmental impacts and the need for effective treatment strategies (Qutob et al., 2022).
Environmental and Health Implications of Aromatic Nitro Compounds
The environmental and health implications of aromatic nitro compounds, including those structurally similar to "(S)-4-tert-Butyl 1-(4-nitrophenyl) 2-(((benzyloxy)carbonyl)amino)succinate", have been a subject of significant research. Studies encompass the atmospheric occurrence, fate, and potential health risks associated with exposure to these compounds, highlighting the necessity for ongoing investigation and development of safer chemical alternatives (Harrison et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
4-O-tert-butyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-22(2,3)32-19(25)13-18(23-21(27)30-14-15-7-5-4-6-8-15)20(26)31-17-11-9-16(10-12-17)24(28)29/h4-12,18H,13-14H2,1-3H3,(H,23,27)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAURUWJRWPNSJD-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576752 |
Source


|
| Record name | 4-tert-Butyl 1-(4-nitrophenyl) N-[(benzyloxy)carbonyl]-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-tert-Butyl 1-(4-nitrophenyl) 2-(((benzyloxy)carbonyl)amino)succinate | |
CAS RN |
17543-17-8 |
Source


|
| Record name | 4-tert-Butyl 1-(4-nitrophenyl) N-[(benzyloxy)carbonyl]-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

